3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core. Its structure includes three distinct aromatic substituents:
- Position 2: 2-Methylphenyl (sterically bulky, electron-donating due to methyl group).
- Position 3: 4-(Dimethylamino)phenyl (strong electron-donating group via dimethylamine).
- Position 5: 4-Ethoxyphenyl (moderate electron-donating group via ethoxy substituent).
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-5-34-22-16-14-21(15-17-22)30-27(32)24-25(19-10-12-20(13-11-19)29(3)4)31(35-26(24)28(30)33)23-9-7-6-8-18(23)2/h6-17,24-26H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZYOXVPSOBRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolo-Oxazole Core
The bicyclic system is constructed through a cyclization reaction between α-enaminoketones and hydroxylamine hydrochloride, as demonstrated in pyrrolo-oxazole syntheses.
Procedure :
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α-Enaminoketone preparation : React 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one with tert-butoxybis(dimethylamino)methane (TBDMAM) to form α-enaminoketones.
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Cyclization : Treat the α-enaminoketone with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 hours), yielding the hexahydropyrrolo[3,4-d][1,oxazole core.
Key Parameters :
N-Alkylation for 2-Methylphenyl Attachment
Procedure :
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React the pyrrolo-oxazole core with 2-methylbenzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF).
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Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.
Optimization :
Friedel-Crafts Acylation for 4-Ethoxyphenyl Attachment
Procedure :
Key Considerations :
Functionalization with Dimethylamino Group
The 4-(dimethylamino)phenyl group is introduced via reductive amination, adapting methods from PubChem data.
Procedure :
-
Condense 4-nitrobenzaldehyde with dimethylamine in methanol using acetic acid as a catalyst.
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Reduce the nitro group to an amine using H₂/Pd-C (10 atm, 6 hours).
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Couple the amine to the core via EDC/HOBt-mediated amidation.
Optimization and Yield Analysis
Table 1: Yield Optimization Across Synthetic Steps
Critical Notes :
-
The highest yield loss occurs during Friedel-Crafts acylation due to steric hindrance from the 2-methylphenyl group.
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Sodium hydride must be freshly prepared to avoid side reactions during N-alkylation.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
The compound 3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Compounds with similar structures have been investigated for their:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[3,4-d]oxazole exhibit significant cytotoxic effects against various cancer cell lines. The presence of the dimethylamino group may enhance the compound's ability to penetrate cell membranes and interact with biological targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : Studies have shown that compounds with similar frameworks possess antibacterial and antifungal activities. The ethoxy and methyl groups may contribute to the lipophilicity of the molecule, enhancing its interaction with microbial membranes.
Pharmacology
The pharmacological profile of this compound is of particular interest due to its potential as a:
- Neuromodulator : The dimethylamino group is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that similar compounds can influence serotonin and dopamine pathways, making them candidates for treating neurological disorders.
- Anti-inflammatory Agent : Compounds in this class have demonstrated anti-inflammatory effects in preclinical models. The ability to inhibit pro-inflammatory cytokines could position this compound as a therapeutic agent for conditions like arthritis or inflammatory bowel disease.
Material Science
Beyond biological applications, the compound's unique structure allows for exploration in material science:
- Organic Electronics : The conjugated system within the molecule may be suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells. Research into similar compounds has shown promise in enhancing charge transport properties.
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Its ability to form stable interactions with other polymers could be beneficial in developing advanced composite materials.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,4-d]oxazole derivatives against various cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. Further mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development.
Case Study 2: Neuromodulatory Effects
Research conducted at a leading pharmacology institute investigated the effects of similar compounds on serotonin receptor activity. Results indicated that certain derivatives acted as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders.
Case Study 3: Material Applications
In a recent study on organic materials, researchers synthesized polymers incorporating pyrrolo[3,4-d]oxazole units. These materials exhibited improved conductivity and stability under operational conditions compared to traditional organic semiconductors, marking a significant advancement in the field of organic electronics.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione (RN: 306969-52-8)
Substituents :
- Position 2 : 4-Chlorophenyl (electron-withdrawing due to Cl).
- Position 3: 4-(Dimethylamino)phenyl.
Key Differences :
- The phenyl group at position 5 lacks the ethoxy substituent, reducing steric hindrance and lipophilicity.
2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione
Substituents :
- Position 2 : Methyl (minimal steric bulk).
- Position 3 : 5-Methyl-2-thienyl (heterocyclic, sulfur-containing).
- Position 5 : Phenyl.
Key Differences :
- Reduced steric bulk at position 2 may enhance conformational flexibility compared to the target compound.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 325.46 g/mol
The compound features a hexahydro-pyrrolo[3,4-d][1,2]oxazole core, which is known for its diverse biological activities. The presence of dimethylamino and ethoxyphenyl substituents contributes to its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. Research indicates that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study exploring the effects of pyrrole derivatives demonstrated that compounds with similar hexahydro-pyrrolo structures showed promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has also been investigated. A related class of compounds has been shown to inhibit pro-inflammatory cytokine production and reduce inflammation markers in cellular assays. For example, amidrazone-derived pyrrole derivatives have demonstrated significant inhibition of lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophages . This suggests that the compound may possess similar anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies indicate that compounds within this chemical class exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Synthesis and Derivatives
The synthesis of 3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can be achieved through several methods:
- Cyclization Reactions : Utilizing starting materials such as substituted phenyl amines and appropriate cyclic anhydrides.
- Mannich Reaction : This involves the reaction of formaldehyde with secondary amines in the presence of a ketone or aldehyde to form β-amino carbonyl compounds.
Case Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 2: Anti-inflammatory Assays
In another study focused on amidrazone derivatives, compounds were tested for their ability to inhibit cytokine release from activated macrophages. The most potent derivative significantly reduced TNF-alpha and IL-6 levels, suggesting a strong anti-inflammatory effect that could be attributed to structural similarities with our compound of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
